Methylergometrine

Beschreibung

Eigenschaften

IUPAC Name |

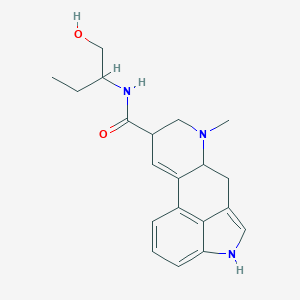

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-QWQRMKEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904978 |

Source

|

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L |

Source

|

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Prisms from methanol, acetone, Shiny crystals from benzene | |

CAS No. |

113-42-8 |

Source

|

| Record name | Methylergometrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylergometrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylergometrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLERGONOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C with some decomposition, 172 °C |

Source

|

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacokinetics and Bioavailability of Methylergometrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the pharmacokinetics and bioavailability of methylergometrine, a semi-synthetic ergot alkaloid widely used for the prevention and treatment of postpartum hemorrhage. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used for their determination, and illustrates the primary signaling pathway involved in its mechanism of action.

Pharmacokinetic Profile

This compound's pharmacokinetic profile is characterized by rapid absorption and distribution, followed by a relatively short elimination half-life. The bioavailability is notably higher following intramuscular administration compared to oral ingestion, which is attributed to significant first-pass metabolism in the liver.[1][2][3][4]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Oral Administration | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Bioavailability (F) | ~60%[1][2][3][5] | ~78%[2][3] | 100% (by definition) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours[1][3] | ~0.41 hours[2][3] | Immediate |

| Peak Plasma Concentration (Cmax) for a 0.2 mg dose | 3243 ± 1308 pg/mL[3] | 5918 ± 1952 pg/mL[3] | Not applicable |

| Elimination Half-life (t½) | ~2 - 3.4 hours[2] | ~3.39 hours (range 1.5 to 12.7 hours)[3] | 1.85 ± 0.28 hours (men), 1.94 ± 0.34 hours (women)[5][6] |

| Volume of Distribution (Vd) | - | 56.1 ± 17.0 L[2][3] | - |

| Total Plasma Clearance (CL) | - | 14.4 ± 4.5 L/hour[3] | 33.2 ± 11.8 L/hour (men), 22.18 ± 3.10 L/hour (women)[5][6] |

| Distribution Half-life (t½α) | - | - | 1 - 3 minutes[1][4] |

Note: Values can vary depending on the patient population (e.g., postpartum women vs. healthy male volunteers) and the analytical method used.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is rapidly absorbed after oral and intramuscular administration.[2] However, the rate of gastrointestinal absorption can be slower in postpartum women (Tmax ~3 hours) compared to healthy male volunteers (Tmax ~0.5 hours).[1]

-

Distribution: Following intravenous injection, this compound undergoes a rapid distribution phase with a half-life of only 1-3 minutes.[1][4] It has a low apparent volume of distribution.[1] this compound is known to enter breast milk, although concentrations are generally low and considered clinically nonsignificant.[1]

-

Metabolism: The drug undergoes extensive first-pass metabolism in the liver, which explains the lower bioavailability of the oral route compared to the intramuscular route.[2][3][4]

-

Excretion: this compound is primarily eliminated through hepatic metabolism.[3][4] Only a small fraction, approximately 3%, of an oral dose is excreted unchanged in the urine.[1][4] The primary route of excretion for the metabolites is via urine and feces.[2]

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methods.

Bioavailability and Pharmacokinetic Study Design

A common experimental design to assess bioavailability and pharmacokinetics is a randomized, open-label, cross-over study.[5][6]

In this design, a group of volunteers receives a single oral dose of this compound, followed by a series of blood sample collections over a specified period. After a washout period to ensure complete elimination of the drug, the same subjects receive an intravenous dose, with subsequent blood sampling.[5] Plasma concentrations of this compound are then determined using a validated analytical method.

Analytical Methodologies

A sensitive and selective HPLC method with fluorescence detection is commonly used for the quantification of this compound in biological matrices.[5]

-

Sample Preparation: Solid-phase extraction is often employed for sample clean-up and concentration of the analyte from plasma or breast milk.[7]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.[7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[6]

-

Detection: Fluorescence detection with excitation and emission wavelengths typically around 315 nm and 430 nm, respectively.[1]

-

-

Validation: The method is validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[6]

For higher sensitivity and selectivity, LC-MS/MS methods have been developed.[8]

-

Sample Preparation: Liquid-liquid extraction under alkaline conditions is a common procedure to isolate this compound from plasma.[8]

-

Detection: Positive multi-reaction-monitoring (MRM) mode mass spectrometry is used for detection and quantification.[8]

-

Validation: The method is validated according to FDA guidelines, with a typical working range from 0.025 to 10 ng/mL and a lower limit of quantification (LLOQ) of 0.025 ng/mL.[8]

Historically, radioimmunoassay has been used for the determination of this compound concentrations.[1][4] This competitive binding assay involves a radiolabeled drug, a specific antibody, and the unlabeled drug in the sample. The concentration of the drug in the sample is determined by comparing the degree of inhibition of binding of the radiolabeled drug to the antibody with a standard curve.

Mechanism of Action and Signaling Pathway

This compound exerts its primary uterotonic effect by acting as a partial agonist/antagonist at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[9] The contraction of uterine smooth muscle is predominantly mediated through the activation of 5-HT2A receptors.[9]

Upon binding to the 5-HT2A receptor, this compound activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] The elevated intracellular calcium levels and PKC activation lead to the phosphorylation of myosin light chains, resulting in uterine smooth muscle contraction.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Comparison of the bioavailability and pharmacokinetics of oral this compound in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Clinical pharmacokinetics of this compound (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ijbpas.com [ijbpas.com]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Psychedelic Effects of Methylergometrine at High Doses: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. Methylergometrine is a potent prescription medication with significant risks, especially at high doses. The information contained herein should not be interpreted as an endorsement or guide for recreational use.

Introduction

This compound, a semi-synthetic ergot alkaloid, is clinically established for its potent uterotonic activity, primarily used to prevent and treat postpartum hemorrhage.[1][2] Chemically, it belongs to the ergoline (B1233604) and lysergamide (B1675752) family, sharing a structural relationship with classic psychedelics like lysergic acid diethylamide (LSD) and ergine.[3] While its therapeutic efficacy at low doses (typically 0.2 mg) is well-documented, reports suggest that this compound can produce psychedelic effects at significantly higher doses.[3][4] This whitepaper provides an in-depth technical guide to the available scientific knowledge regarding the high-dose psychedelic potential of this compound, focusing on its pharmacology, mechanism of action, and available data, while also proposing a framework for future investigation.

Pharmacology and Mechanism of Action

This compound's primary clinical effect—uterine contraction—is mediated through its action on alpha-adrenergic, dopaminergic, and serotonin (B10506) receptors in the uterine smooth muscle.[1] However, its psychoactive effects are believed to stem from its interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors in the central nervous system. It is a non-selective agonist at most serotonin receptors.[5]

The psychedelic properties of classic hallucinogens are primarily attributed to their agonist activity at the serotonin 5-HT₂A receptor.[5][6] this compound is known to interact with a wide range of serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₑ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₅ₐ, and 5-HT₇.[3] Its action as a partial agonist at the 5-HT₂A receptor is the most likely mechanism for its reported psychedelic effects.[5] In contrast to its active metabolite, methysergide (B1194908) (which is a 5-HT₂A antagonist), this compound's agonist activity at this receptor is considered responsible for the psychedelic effects observed at high doses of methysergide therapy.[5]

Signaling Pathway

The proposed signaling cascade initiated by this compound at the 5-HT₂A receptor, leading to psychedelic effects, is illustrated below. This pathway is based on the generally accepted mechanism for classic serotonergic psychedelics.

References

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 57432-61-8: Methergine | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. METHERGINE drug its mode of action .pptx [slideshare.net]

- 5. Methysergide - Wikipedia [en.wikipedia.org]

- 6. Effects of hallucinogenic drugs on the human heart - PMC [pmc.ncbi.nlm.nih.gov]

Methylergometrine: A Potential Novel Inhibitor of the NLRP3 Inflammasome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] It is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[4][5][6] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a wide array of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[2][3][7][8] Consequently, the NLRP3 inflammasome has emerged as a highly attractive therapeutic target for the development of new anti-inflammatory drugs.[9][10][11]

Recent drug repurposing efforts have identified methylergometrine (MEM), a well-established uterine stimulant, as a potential inhibitor of inflammasome activation.[12][13] This guide provides a comprehensive technical overview of the current evidence supporting this compound as an NLRP3 inflammasome inhibitor, intended for researchers, scientists, and drug development professionals.

The NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor (TNF).[4][6][14] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the precursor form of IL-1β (pro-IL-1β).[2][5]

-

Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, can provide the second signal.[2][6] This triggers the assembly of the inflammasome complex, consisting of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and procaspase-1.[3][8][15] Proximity-induced auto-cleavage activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[5][7] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptotic cell death.[5]

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

This compound as an Inflammasome Inhibitor

This compound (MEM) is a synthetic analog of ergonovine, primarily used in obstetrics to control postpartum hemorrhage due to its potent uterotonic activity.[12][16][17] A 2017 study by García-Laínez et al. identified MEM as an inhibitor of the inflammasome complex through a drug repurposing screen targeting ASC-mediated procaspase-1 activation.[12][13]

The study demonstrated that MEM inhibits both NLRP1 and NLRP3 inflammasomes in cellular models.[12] The proposed mechanism suggests that MEM may interfere with the ASC-mediated activation of procaspase-1, a crucial step in the assembly and function of the inflammasome complex.[12][13] This is a significant finding, as targeting ASC could be a valuable strategy for inhibiting multiple types of inflammasomes.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data from the key study on this compound's anti-inflammasome activity.

Table 1: In Vitro Inhibition of Procaspase-1 Activation

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound | ASC-mediated Procaspase-1 Activation | 25.0 ± 2.5 | [12] |

Table 2: Inhibition of NLRP3-Mediated Cytokine Secretion in THP-1 Cells

| Treatment (LPS + ATP) | IL-1β Secretion (% of Control) | IL-18 Secretion (% of Control) | Reference |

| MEM (10 µM) | ~60% | ~70% | [12] |

| MEM (25 µM) | ~40% | ~50% | [12] |

| MEM (50 µM) | ~25% | ~30% | [12] |

Note: Values are estimated from the graphical data presented in García-Laínez et al., 2017.[12]

Table 3: Effect of this compound on Cell Viability (Pyroptosis)

| Treatment (LPS + ATP) | LDH Release (% of Maximum) | Reference |

| MEM (10 µM) | ~80% | [13] |

| MEM (25 µM) | ~60% | [13] |

| MEM (50 µM) | ~50% | [13] |

| VX-765 (Caspase-1 Inh.) | No significant reduction | [13] |

Note: Values are estimated from the graphical data presented in García-Laínez et al., 2017. A reduction in LDH release indicates inhibition of pyroptotic cell death.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methodologies described in the primary literature and general inflammasome research.

Protocol 1: In Vitro ASC-Mediated Procaspase-1 Activation Assay

This assay assesses the direct inhibitory effect of a compound on the core inflammasome assembly and caspase-1 activation machinery.

-

Reagents: Recombinant human procaspase-1, recombinant human ASC, fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AFC), assay buffer, this compound.

-

Procedure: a. Pre-incubate recombinant ASC to allow for filament formation. b. In a 96-well plate, add the test compound (this compound) at various concentrations. c. Add recombinant procaspase-1 to the wells. d. Initiate the reaction by adding the pre-formed ASC filaments. This induces the proximity-based activation of procaspase-1. e. Incubate at 37°C. f. Add the fluorogenic caspase-1 substrate. g. Measure the fluorescence signal over time using a plate reader. The signal is proportional to the amount of active caspase-1.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for the test compound.

Protocol 2: Cellular NLRP3 Inflammasome Inhibition Assay using THP-1 Cells

This cell-based assay evaluates the efficacy of an inhibitor in a more physiologically relevant context.

-

Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours. Rest the cells in fresh media for 24 hours.

-

Priming (Signal 1): Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[14][18]

-

Inhibitor Treatment: Remove the priming media and add fresh media containing this compound at various concentrations. Incubate for 1 hour.

-

Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 45-60 minutes to activate the NLRP3 inflammasome.[12][13]

-

Sample Collection: Collect the cell culture supernatants and lyse the remaining cells.

-

Endpoint Analysis:

-

Cytokine Measurement: Quantify the concentration of secreted IL-1β and IL-18 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Pyroptosis Assessment: Measure the activity of Lactate Dehydrogenase (LDH) in the supernatants as an indicator of membrane integrity loss and pyroptosis.

-

Western Blot: Analyze cell lysates and supernatants for pro-caspase-1, cleaved caspase-1 (p20 subunit), pro-IL-1β, and cleaved IL-1β to confirm the inhibition of caspase-1 processing.

-

Caption: Workflow for Cellular NLRP3 Inhibition Assay.

Proposed Mechanism of Action and Future Directions

The initial findings suggest that this compound inhibits inflammasome activation by targeting ASC-mediated procaspase-1 activation.[12][13] This mechanism is advantageous as it not only blocks the release of pro-inflammatory cytokines but also appears to protect cells from pyroptotic death, an effect not seen with direct caspase-1 catalytic site inhibitors like VX-765.[13]

Caption: Proposed Mechanism of this compound Action.

Further research is required to fully elucidate the precise molecular target and mechanism of action. Key future research directions include:

-

Direct Binding Studies: Investigating whether this compound directly binds to ASC or other components of the inflammasome complex using techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST).

-

Structural Studies: Determining the co-crystal structure of this compound with its target protein to understand the binding mode and facilitate rational drug design for more potent analogs.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of NLRP3-driven diseases, such as gout, CAPS, or atherosclerosis.

-

Specificity Profiling: Confirming the selectivity of this compound for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2) and other inflammatory pathways.

The identification of this compound as an inhibitor of the NLRP3 inflammasome presents an exciting opportunity for drug repurposing in the field of inflammatory diseases.[12] Its established safety profile and clinical data from its use in obstetrics could significantly accelerate its development timeline.[12] The preliminary data indicate a novel mechanism of action that not only suppresses cytokine production but also prevents inflammatory cell death. This technical guide summarizes the foundational evidence and provides the necessary protocols for the scientific community to further investigate and validate the potential of this compound as a novel therapeutic agent for NLRP3-associated pathologies.

References

- 1. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 9. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and validation of uterine stimulant this compound as a potential inhibitor of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. mdpi.com [mdpi.com]

Foundational Research on the Serotonergic Activity of Methylergometrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is clinically utilized for its potent uterotonic activity to prevent and control postpartum hemorrhage. Beyond its primary obstetric applications, this compound exhibits a complex and significant interaction with the serotonergic (5-hydroxytryptamine, 5-HT) system. As an active metabolite of methysergide, its activity at various 5-HT receptor subtypes is crucial to both its therapeutic effects and potential side effects.[1][2] This technical guide provides a comprehensive overview of the foundational research into the serotonergic activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Quantitative Analysis of this compound's Serotonergic Activity

The interaction of this compound with serotonin (B10506) receptors has been characterized through various in vitro assays, revealing a broad spectrum of activity. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) and efficacy (Emax) of this compound at several human 5-HT receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 5-HT1A | 1.5 - 2.0 | [3] |

| 5-HT1B | 251 (rat) | [3] |

| 5-HT1D | 0.86 - 2.9 | [3] |

| 5-HT1E | 89 | [3] |

| 5-HT2A | Potent Agonist | [2] |

| 5-HT2B | Potent Agonist | [2] |

| 5-HT2C | Potent Partial Agonist | [2] |

| 5-HT5A | Full Agonist | [3] |

| 5-HT7 | (guinea pig) | [3] |

Table 1: Binding Affinities (Ki) of this compound at Serotonin Receptors

| Receptor Subtype | Functional Assay | Potency (EC50/IC50) [nM] | Efficacy (Emax) [%] | Functional Activity | Reference |

| 5-HT1A | - | - | - | Agonist | [2] |

| 5-HT1B | - | - | - | Agonist | [2] |

| 5-HT1D | - | - | 70 | Partial Agonist | [2][3] |

| 5-HT1F | - | - | - | Agonist | [2] |

| 5-HT2A | - | - | - | Agonist | [2] |

| 5-HT2B | Calcium Flux | 31 | 66 | Agonist | [4] |

| 5-HT2C | - | - | - | Partial Agonist | [2] |

| 5-HT5A | Gi1 Activation (BRET) | Potent | Full Agonist | [5] |

Table 2: Functional Activity of this compound at Serotonin Receptors

Experimental Protocols

The characterization of this compound's serotonergic activity relies on a variety of established in vitro experimental protocols. The following sections detail the methodologies for key assays used to generate the quantitative data presented above.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.[6][7] This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cells expressing the target human 5-HT receptor subtype or homogenized brain tissue are used as the receptor source.[1]

-

The cells or tissue are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[8]

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added:

-

A fixed concentration of a specific radioligand for the target 5-HT receptor (e.g., [3H]ketanserin for 5-HT2A receptors).[1]

-

The prepared cell membranes.

-

Increasing concentrations of unlabeled this compound.

-

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the receptor.

-

Total binding is determined in the absence of any competing ligand.

-

-

Incubation and Filtration:

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. This provides information on whether the ligand is an agonist, antagonist, or inverse agonist, as well as its potency (EC50) and efficacy (Emax).

Many 5-HT receptors, such as the 5-HT1 and 5-HT5 families, are coupled to G proteins that either stimulate (Gs) or inhibit (Gi) the production of cyclic adenosine (B11128) monophosphate (cAMP).[9][10]

Objective: To determine the effect of this compound on cAMP production mediated by Gs- or Gi-coupled 5-HT receptors.

General Protocol:

-

Cell Culture and Treatment:

-

Cells stably expressing the target Gs- or Gi-coupled 5-HT receptor are cultured in appropriate media.

-

For Gi-coupled receptors, cells are typically stimulated with forskolin (B1673556) to induce a measurable level of cAMP production, which can then be inhibited by an agonist.

-

Cells are treated with varying concentrations of this compound.

-

-

cAMP Measurement:

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[10]

-

These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the cell lysate.

-

-

Data Analysis:

-

For Gs-coupled receptors, an agonist will increase cAMP levels, and the EC50 value represents the concentration of this compound that produces 50% of the maximal stimulation.

-

For Gi-coupled receptors, an agonist will inhibit forskolin-stimulated cAMP production, and the IC50 value represents the concentration of this compound that causes 50% of the maximal inhibition.

-

Efficacy (Emax) is determined as the maximal response produced by this compound relative to a reference full agonist.

-

5-HT2 receptor subtypes are coupled to the Gq G protein, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][11][12]

Objective: To determine the effect of this compound on phosphoinositide hydrolysis mediated by Gq-coupled 5-HT receptors.

General Protocol:

-

Cell Labeling and Treatment:

-

Cells expressing the target Gq-coupled 5-HT receptor are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.[3]

-

The cells are then washed and treated with varying concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The reaction is terminated, and the cells are lysed.

-

The soluble inositol phosphates are extracted and separated from the membrane-bound lipids.

-

The total [3H]-inositol phosphates are quantified by scintillation counting.

-

-

Data Analysis:

-

The amount of [3H]-inositol phosphates produced is plotted against the concentration of this compound.

-

The EC50 value, representing the concentration that produces 50% of the maximal response, is determined by non-linear regression.

-

Efficacy (Emax) is expressed as the maximal stimulation produced by this compound relative to a reference agonist.

-

The increase in intracellular IP3 concentration following Gq activation triggers the release of calcium (Ca2+) from intracellular stores. This change in intracellular calcium concentration can be measured using fluorescent calcium indicators.[13][14][15]

Objective: To measure the mobilization of intracellular calcium in response to this compound at Gq-coupled 5-HT receptors.

General Protocol:

-

Cell Loading with Calcium Indicator Dye:

-

Cells expressing the target Gq-coupled 5-HT receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

-

Measurement of Calcium Flux:

-

The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

A baseline fluorescence reading is taken before the addition of this compound.

-

Varying concentrations of this compound are added to the cells, and the change in fluorescence intensity over time is recorded.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of this compound.

-

The EC50 value is determined by plotting the peak response against the log of the this compound concentration.

-

Efficacy (Emax) is calculated relative to the response of a reference full agonist.

-

BRET assays can be used to directly measure the interaction between a receptor and its cognate G protein.[16][17][18][19]

Objective: To quantify the activation of specific G protein subtypes (e.g., Gi1) by this compound at a given 5-HT receptor.

General Protocol:

-

Cell Transfection:

-

Cells are co-transfected with plasmids encoding the 5-HT receptor of interest, a Gα subunit fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and Gβ and Gγ subunits, with the Gγ subunit fused to a fluorescent acceptor (e.g., Venus).

-

-

BRET Measurement:

-

The transfected cells are plated in a 96-well plate.

-

The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

-

Upon receptor activation by an agonist, the G protein heterotrimer dissociates, leading to a change in the distance and/or orientation between the Rluc-Gα and Venus-Gγ, which results in a change in the BRET signal.

-

The BRET ratio (acceptor emission / donor emission) is measured in the presence of varying concentrations of this compound.

-

-

Data Analysis:

-

The change in the BRET ratio is plotted against the concentration of this compound to determine the EC50 for G protein activation.

-

Efficacy (Emax) is determined relative to a reference agonist.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound at different 5-HT receptor subtypes and the general workflows of the experimental protocols described above.

Figure 1: Serotonergic G-Protein Signaling Pathways.

Figure 2: Radioligand Binding Assay Workflow.

Figure 3: Functional Assay Workflows.

Conclusion

The foundational research on the serotonergic activity of this compound reveals its complex pharmacology, characterized by interactions with multiple 5-HT receptor subtypes. As a potent agonist at 5-HT2A and 5-HT2B receptors and a partial agonist at the 5-HT2C receptor, its effects on the cardiovascular and central nervous systems are of significant interest.[2] Furthermore, its agonistic activity at various 5-HT1 and 5-HT5 subtypes contributes to its overall pharmacological profile.[2][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development, facilitating a deeper understanding of this compound's mechanism of action and informing the development of novel serotonergic agents. The continued investigation into the nuanced interactions of this compound with the 5-HT system will be crucial for optimizing its therapeutic applications and minimizing potential adverse effects.

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. researchgate.net [researchgate.net]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fungifun.org [fungifun.org]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Methylergometrine Maleate in Pharmaceutical Formulations

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products containing Methylergometrine.

Introduction: this compound is a semi-synthetic ergot alkaloid primarily used for the prevention and treatment of postpartum and post-abortion hemorrhage.[1] It functions by acting directly on the uterine smooth muscle, increasing the tone, rate, and amplitude of rhythmic contractions.[2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial to ensure product quality, safety, and efficacy. This application note details a simple, precise, and accurate isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound Maleate. The method has been developed and validated based on established analytical procedures.[3]

HPLC Method and Chromatographic Conditions

A Reverse-Phase HPLC method with UV detection was developed for the quantification of this compound Maleate. The optimized conditions provide excellent peak symmetry and resolution.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Instrument | HPLC with UV-Vis Detector (e.g., Shimadzu Class-VP series)[3] |

| Column | Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm[3] |

| Mobile Phase | Ammonium Acetate Buffer : Acetonitrile (B52724) (70:30 v/v)[3] |

| (Buffer pH adjusted to 6.5 with Glacial Acetic Acid)[3] | |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 310 nm[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient[3] |

| Run Time | Approximately 8 minutes |

| Retention Time | ~6.1 minutes[3] |

Experimental Protocols

Reagents and Chemicals

-

This compound Maleate (MEM) Reference Standard

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)[3]

-

Glacial Acetic Acid (Analytical Grade)[3]

-

Water (HPLC Grade)

-

Methanol (HPLC Grade)

-

This compound Maleate Injection formulation

Preparation of Mobile Phase

-

Buffer Preparation: Dissolve 1.927 g of Ammonium Acetate in 1000 mL of HPLC grade water.[3]

-

Adjust the pH of the buffer solution to 6.5 using glacial acetic acid.[3]

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonicating for 15 minutes before use.

Preparation of Standard Solutions

-

Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 50 mg of this compound Maleate Reference Standard and transfer it to a 50 mL volumetric flask.[3] Add 20 mL of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 12 µg/mL to 28 µg/mL by diluting with the mobile phase. These solutions are used to construct the calibration curve.[3]

Preparation of Sample Solution (from Injection Formulation)

-

Transfer 2.5 mL of the this compound Maleate injection formulation into a 25 mL volumetric flask.[3]

-

Add 10 mL of the diluent (mobile phase) and sonicate the mixture to ensure the drug is fully dissolved.[3]

-

Make up the volume to 25 mL with HPLC grade water.[3]

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A standard solution (e.g., 20 µg/mL) is injected multiple times, and the parameters are evaluated against the acceptance criteria.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Quantitative Data Summary

The method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound Maleate.

Table 3: Summary of Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity Range | 12 - 28 µg/mL[3] |

| Correlation Coefficient (r²) | 0.9979[3] |

| Accuracy (% Recovery) | 99.79%[3] |

| Precision (% RSD) | |

| Intra-day Precision | < 2.0%[3] |

| Inter-day Precision | < 2.0%[3] |

| Limit of Detection (LOD) | Determined by visual method[3] |

| Limit of Quantification (LOQ) | Determined by visual method[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound Maleate using the developed HPLC method.

Caption: HPLC experimental workflow for this compound analysis.

Method Validation Logical Flow

This diagram outlines the logical relationship between the key stages of analytical method validation as per ICH guidelines.

Caption: Logical flow for analytical method validation.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound Maleate in pharmaceutical injection formulations.[3] The method was successfully validated, demonstrating its suitability for routine quality control analysis. The short run time allows for a high throughput of samples, making it an efficient analytical tool.

References

Application Notes & Protocols: Stability-Indicating Assay for Methylergometrine in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylergometrine is an ergot alkaloid widely used for the prevention and treatment of postpartum hemorrhage. Its stability is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This document provides a detailed application note and protocol for a stability-indicating assay of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

This compound is known to degrade under various stress conditions, including exposure to acid, base, heat, light, and oxidizing agents.[1][2][3] Known degradation products include lumiergonovine I and II, lysergic acid, ergonovinine, and iso-lysergic acid.[1] Therefore, a robust stability-indicating method is essential for ensuring the safety and efficacy of this compound-containing drug products throughout their shelf life.

Analytical Method: Stability-Indicating HPLC

This section details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Instrument | HPLC with UV or Diode Array Detector |

| Column | C18 (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer: Acetonitrile (70:30, v/v), pH adjusted to 6.5 with glacial acetic acid[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 310 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Reagents and Solutions

-

Ammonium acetate buffer (pH 6.5): Prepare a solution of ammonium acetate in water and adjust the pH to 6.5 using glacial acetic acid.

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Standard Solution (20 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Maleate reference standard in the mobile phase to obtain a final concentration of 20 µg/mL.

-

Sample Solution (from formulation): For injectable formulations, dilute an accurate volume of the injection with the mobile phase to obtain a theoretical concentration of 20 µg/mL of this compound. For solid dosage forms, accurately weigh and finely powder a representative number of units. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and dilute to a final theoretical concentration of 20 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[5][6] These studies involve subjecting the drug substance and drug product to various stress conditions to induce degradation.

Protocol for Forced Degradation

-

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 60 minutes. Cool the solution and neutralize it with 1 M NaOH. Dilute with the mobile phase to the desired concentration.[4]

-

Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 80°C for 60 minutes. Cool the solution and neutralize it with 1 M HCl. Dilute with the mobile phase to the desired concentration.[4] this compound is known to undergo degradation under basic conditions.[1][2][3]

-

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 60 minutes. Dilute with the mobile phase to the desired concentration.[4]

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat at a suitable temperature (e.g., 50-80°C) for a specified period.[1][4] Dissolve/dilute the sample in the mobile phase to the desired concentration.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a sufficient duration as per ICH Q1B guidelines. Dissolve/dilute the sample in the mobile phase to the desired concentration. It is recommended that injectable and oral solutions of this compound be protected from light.[3]

Summary of Forced Degradation Results

The following table summarizes the expected outcomes of the forced degradation studies.

| Stress Condition | Reagents and Conditions | Expected Outcome |

| Acid Hydrolysis | 1 M HCl, 80°C, 60 min[4] | Significant degradation with the formation of degradation peaks. |

| Base Hydrolysis | 1 M NaOH, 80°C, 60 min[4] | Significant degradation with the formation of degradation peaks.[1][2][3] |

| Oxidation | 3% H₂O₂, Room Temperature, 60 min[4] | Significant degradation with the formation of degradation peaks. |

| Thermal Degradation | Dry Heat (e.g., 50-80°C)[1][4] | Degradation is expected, especially at higher temperatures. |

| Photodegradation | Exposure to UV and visible light | Degradation is expected; the extent depends on the intensity and duration of light exposure.[3] |

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters are summarized below.

Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | The method should be able to resolve the this compound peak from all potential degradation products, impurities, and excipients. Peak purity analysis (e.g., using a Diode Array Detector) should confirm the homogeneity of the analyte peak.[4] |

| Linearity | A linear relationship between the peak area and the concentration of this compound should be established over a specified range (e.g., 12-28 µg/mL). The correlation coefficient (r²) should be ≥ 0.997.[4] |

| Accuracy | The accuracy of the method should be assessed by recovery studies at multiple concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.[4] |

| Precision | Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.[4] Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days, by different analysts, or on different instruments should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).[4] |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[4] |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The RSD of the results should be ≤ 2%.[4] |

| Solution Stability | The stability of the standard and sample solutions should be evaluated at room temperature and under refrigerated conditions for a specified period. The percentage deviation from the initial concentration should be within acceptable limits. |

Visualizations

Experimental Workflow for Stability-Indicating Assay

Caption: Workflow for the development and validation of a stability-indicating assay.

Degradation Pathway of this compound

Caption: Simplified degradation pathway of this compound under various stress conditions.

References

Application Note: Quantification of Methylergometrine in Human Plasma using a Sensitive LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylergometrine, also known as methylergonovine, is a semi-synthetic ergot alkaloid primarily used for the prevention and treatment of postpartum hemorrhage.[1] It acts as a potent uterotonic agent, causing contractions of the uterine smooth muscle.[2] Given its clinical significance and potential for adverse effects such as elevated blood pressure, a sensitive and accurate method for its quantification in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1] This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described is highly sensitive, with a lower limit of quantification (LLOQ) of 0.025 ng/mL, making it suitable for both preclinical and clinical research.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below. The process begins with plasma sample collection, followed by a liquid-liquid extraction to isolate the analyte. The extracted sample is then analyzed by LC-MS/MS, and the resulting data is processed to determine the concentration of this compound.

Caption: Experimental workflow for this compound quantification in plasma.

Experimental Protocols

Materials and Reagents

-

This compound maleate (B1232345) reference standard

-

Internal Standard (IS), e.g., Methysergide

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Sodium Carbonate

-

Human plasma (with K2-EDTA as anticoagulant)

-

Deionized water

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Liquid-Liquid Extraction

-

Thaw frozen plasma samples at room temperature.

-

Pipette 500 µL of plasma into a clean microcentrifuge tube.

-

Add the internal standard solution.

-

Add 100 µL of 1 M sodium carbonate solution to alkalinize the sample.

-

Add 3 mL of ethyl acetate.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of this compound.

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 340.2 → 223.1 (Quantifier), m/z 340.2 → 268.1 (Qualifier) |

| MRM Transition (IS) | m/z 354.2 → 223.1 (Example: Methysergide) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

Method Validation

The analytical method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and stability.

Data Presentation

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.025 to 10 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 0.025 ng/mL.[1]

| Parameter | Value |

| Calibration Range (ng/mL) | 0.025 - 10 |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ (ng/mL) | 0.025 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.05 | < 15% | 85-115% | < 15% | 85-115% |

| Medium | 0.5 | < 15% | 85-115% | < 15% | 85-115% |

| High | 8 | < 15% | 85-115% | < 15% | 85-115% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | > 80% | < 15% |

| Internal Standard | > 80% | < 15% |

Stability

This compound was found to be stable in human plasma under various storage and handling conditions.

| Stability Condition | Duration | Stability (%) |

| Bench-top (Room Temperature) | 4 hours | 90-110% |

| Freeze-Thaw Cycles | 3 cycles | 90-110% |

| Long-term (-80°C) | 30 days | 90-110% |

| Post-preparative (Autosampler) | 24 hours | 90-110% |

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects. This validated protocol is well-suited for pharmacokinetic and toxicokinetic studies, as well as for clinical monitoring of this compound in various research and drug development settings.

References

Application Notes and Protocols for Measuring Methylergometrine-Induced Calcium Influx in Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring intracellular calcium ([Ca2+]) influx induced by methylergometrine. This compound is a semi-synthetic ergot alkaloid that primarily acts as a partial agonist or antagonist at serotonin (B10506) (5-HT₂ₐ), dopaminergic, and alpha-adrenergic receptors. Its therapeutic effect, particularly in obstetrics for controlling postpartum hemorrhage, stems from its ability to induce sustained smooth muscle contraction, a process mediated by an increase in intracellular calcium concentration.

Understanding the dynamics of this compound-induced calcium influx is crucial for elucidating its mechanism of action, screening for novel therapeutic agents, and assessing potential off-target effects. This document outlines three common techniques for measuring intracellular calcium: fluorescent indicators (Fluo-4 and Fura-2) and a bioluminescent reporter (aequorin).

Signaling Pathway of this compound-Induced Calcium Influx

This compound primarily elicits its physiological effects by binding to G-protein coupled receptors (GPCRs), predominantly the 5-HT₂ₐ and alpha-1 adrenergic receptors on smooth muscle cells. This interaction initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

The binding of this compound to these Gq-coupled receptors activates Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This initial release of calcium can then lead to the opening of store-operated calcium channels on the plasma membrane, resulting in a further influx of extracellular calcium.

Data Presentation: Comparison of Calcium Measurement Techniques

The choice of technique for measuring this compound-induced calcium influx will depend on the specific experimental goals, available equipment, and cell type. The following table summarizes key quantitative parameters for the described methods.

| Parameter | Fluo-4 AM | Fura-2 AM | Aequorin |

| Principle | Single-wavelength fluorescent dye; intensity increases with Ca²⁺ binding. | Ratiometric fluorescent dye; excitation peak shifts from 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound). | Bioluminescent photoprotein; emits light in the presence of Ca²⁺ and its cofactor, coelenterazine (B1669285). |

| Typical Loading Concentration | 1-5 µM | 1-5 µM | Requires stable or transient expression of the apoaequorin gene. |

| Loading Time | 30-60 minutes at room temperature or 37°C. | 30-60 minutes at room temperature or 37°C. | N/A (gene expression); coelenterazine loading takes 1-4 hours. |

| Excitation Wavelength(s) | ~494 nm | 340 nm and 380 nm | N/A (bioluminescent) |

| Emission Wavelength | ~516 nm | ~510 nm | ~469 nm |

| Typical this compound Conc. | 10 nM - 10 µM | 10 nM - 10 µM | 10 nM - 10 µM |

| Instrumentation | Fluorescence microscope, plate reader with fluorescence capabilities. | Ratiometric imaging system (fluorescence microscope with filter wheel), plate reader with dual excitation. | Luminometer, plate reader with luminescence capabilities. |

| Advantages | High signal-to-noise ratio, compatible with standard fluorescence microscopy. | Ratiometric measurement minimizes effects of uneven dye loading and photobleaching.[1] | High sensitivity, low background, large dynamic range.[2] |

| Disadvantages | Non-ratiometric, susceptible to artifacts from uneven loading and photobleaching. | Requires specialized ratiometric imaging equipment. | Requires genetic modification of cells, cofactor loading can be lengthy. |

Experimental Protocols

The following are detailed protocols for measuring this compound-induced calcium influx using Fluo-4 AM, Fura-2 AM, and aequorin. These protocols are based on established methods for other GPCR agonists acting on similar pathways and should be optimized for your specific cell type and experimental setup.

Protocol 1: Fluo-4 AM-Based Calcium Influx Assay

This protocol describes the use of the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium in response to this compound.

-

Uterine smooth muscle cells or a suitable cell line (e.g., HEK293T or CHO-K1) expressing 5-HT₂ₐ or alpha-1 adrenergic receptors.

-

96-well black, clear-bottom tissue culture plates.

-

Fluo-4 AM (acetoxymethyl ester).

-

Pluronic F-127.

-

Anhydrous DMSO.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

This compound maleate (B1232345) salt.

-

Fluorescence plate reader with an injection system or a fluorescence microscope.

-

Cell Preparation:

-

Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

-

Culture overnight in a 37°C, 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

On the day of the assay, prepare the Fluo-4 loading solution by diluting the Fluo-4 AM stock solution and the Pluronic F-127 stock solution in Assay Buffer to final concentrations of 1-5 µM and 0.02%, respectively.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Gently aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer.

-

After the final wash, add 100 µL of Assay Buffer to each well.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader or on the microscope stage.

-

Set the instrument to excite at ~494 nm and measure emission at ~516 nm.

-

Record a stable baseline fluorescence for 15-30 seconds.

-

Inject the desired concentration of this compound (e.g., 20 µL of a 6X stock solution) and continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).

-

Protocol 2: Fura-2 AM Ratiometric Calcium Imaging

This protocol utilizes the ratiometric properties of Fura-2 AM to provide a more quantitative measurement of intracellular calcium changes.

-

Cells cultured on glass coverslips.

-

Fura-2 AM.

-

Pluronic F-127.

-

Anhydrous DMSO.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

This compound maleate salt.

-

Inverted fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, a CCD camera, and imaging software.

-

Cell Preparation:

-

Seed cells on glass coverslips and allow them to adhere and grow for 24-48 hours.

-

-

Dye Loading:

-

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a Fura-2 loading solution with 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Assay Buffer.

-

Replace the culture medium with the Fura-2 loading solution and incubate for 30-60 minutes at room temperature in the dark.

-

-

Washing and De-esterification:

-

Wash the coverslip twice with Assay Buffer.

-

Incubate the cells in fresh Assay Buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Imaging:

-